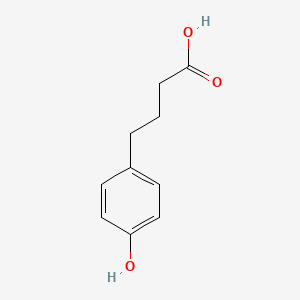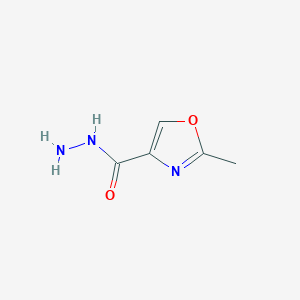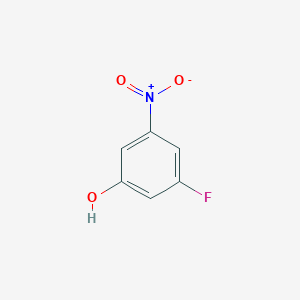
Acide 4-(4-hydroxyphényl)butanoïque
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of butanoic acid, featuring a hydroxyphenyl group attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanoic acid can be synthesized through the demethylation of 4-(4-methoxyphenyl)butanoic acid. The process involves dissolving 4-(4-methoxyphenyl)butanoic acid in a mixture of 48% hydrobromic acid and acetic acid. The solution is then heated at 150°C overnight. After the reaction is complete, the mixture is concentrated under vacuum, and the residue is dissolved in ethyl acetate. The solution is washed with water, dried over magnesium sulfate, and concentrated to yield 4-(4-hydroxyphenyl)butanoic acid as a tan solid .
Industrial Production Methods
Industrial production of 4-(4-hydroxyphenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)butanol.
Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent used.
Mécanisme D'action
The mechanism of action of 4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on enzymes such as α-amylase and α-glucosidase. The compound binds to the active sites of these enzymes, inhibiting their catalytic activity through hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenyl)butanoic acid
- 4-(3,4-Dimethoxyphenyl)butanoic acid
- 4-(4-Hydroxyphenyl)butanol
Uniqueness
4-(4-Hydroxyphenyl)butanoic acid is unique due to its specific hydroxyphenyl substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDBNDAYNLGKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299550 | |
| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7021-11-6 | |
| Record name | 4-Hydroxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 131303 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7021-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Q1: What is the significance of 4-(4-Hydroxyphenyl)butanoic acid in pharmaceutical synthesis?
A1: 4-(4-Hydroxyphenyl)butanoic acid serves as a key intermediate in the synthesis of LY518674. While the specific function of LY518674 is not detailed in the provided abstracts, the efficient synthesis of 4-(4-Hydroxyphenyl)butanoic acid is crucial for its production. []
Q2: Can 4-(4-Hydroxyphenyl)butanoic acid be incorporated into biomaterials?
A2: Yes, research indicates that 4-(4-Hydroxyphenyl)butanoic acid can be incorporated into soy protein-based hydrogels via microwave-assisted grafting. This modification imparts desirable properties for drug delivery applications, such as a network structure, increased thermal stability, and pH-responsive drug release behavior. []
Q3: Is 4-(4-Hydroxyphenyl)butanoic acid found in natural sources?
A3: Yes, 4-(4-Hydroxyphenyl)butanoic acid is a structural component of naturally occurring peptides found in cyanobacteria. These peptides, including namalides B and C and spumigins K-N, exhibit inhibitory activity against enzymes like carboxypeptidase A and trypsin. [, ] The presence of 4-(4-Hydroxyphenyl)butanoic acid in these peptides suggests its potential role in their biological activity. []
Q4: How does the structure of peptides containing 4-(4-Hydroxyphenyl)butanoic acid relate to their activity?
A4: Research on nostosin A, a trypsin inhibitor containing 4-(4-Hydroxyphenyl)butanoic acid, reveals that the presence of an argininal aldehyde group significantly enhances its inhibitory potency. Molecular docking studies suggest that the size and hydrogen bonding capacity of the peptide, influenced by the presence of 4-(4-Hydroxyphenyl)butanoic acid, contribute to its binding affinity and inhibitory activity. []
Q5: Can 4-(4-Hydroxyphenyl)butanoic acid be used in mutasynthesis approaches?
A5: Yes, 4-(4-Hydroxyphenyl)butanoic acid has been successfully used in the mutasynthesis of nikkomycins Bx and Bz. By feeding benzoic acid to a genetically engineered strain of Streptomyces tendae deficient in a specific enzyme, the production of nikkomycins Bx and Bz, incorporating 4-(4-Hydroxyphenyl)butanoic acid, was achieved. Notably, these synthesized nikkomycins displayed improved pH stability compared to their naturally occurring counterparts. [, ]
Q6: Are there efficient synthetic routes for obtaining optically pure derivatives of 4-(4-Hydroxyphenyl)butanoic acid?
A6: Yes, research outlines a facile method for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, a derivative of 4-(4-Hydroxyphenyl)butanoic acid. This method bypasses the need for complex protection strategies and enables the separation of diastereomers, facilitating the development of aminopeptidase inhibitors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














